molecular formula C14H13FN2O4S B13357187 4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21316-06-3

4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13357187
CAS No.: 21316-06-3
M. Wt: 324.33 g/mol
InChI Key: MBCLEIMQDCZRIC-UHFFFAOYSA-N
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Description

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is particularly valued for its stability in aqueous solutions and its ability to inhibit a wide range of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)aminophenol. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pH, and the use of efficient catalysts to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide for deprotonation and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and neutral to slightly basic pH .

Major Products

The major products formed from reactions involving 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in the active site of target enzymes. This modification forms a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity . The compound can also interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less common .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its high stability in aqueous solutions and its broad spectrum of protease inhibition. It offers a safer and more stable alternative to other inhibitors like PMSF and DFP .

Properties

CAS No.

21316-06-3

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.33 g/mol

IUPAC Name

4-[[2-(4-aminophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H13FN2O4S/c15-22(19,20)13-7-3-11(4-8-13)17-14(18)9-21-12-5-1-10(16)2-6-12/h1-8H,9,16H2,(H,17,18)

InChI Key

MBCLEIMQDCZRIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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